(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H29N3O3S2 and its molecular weight is 459.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 348.47 g/mol
This compound features a benzamide backbone with a sulfamoyl group and a substituted benzo[d]thiazole moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring and subsequent introduction of the sulfamoyl group. The synthesis pathway can be summarized as follows:
- Formation of Benzothiazole : Reaction of 3-methylbenzothiazole with appropriate reagents to form the desired intermediate.
- Sulfamoylation : Introduction of the N,N-diisobutylsulfamoyl group to the intermediate.
- Final Coupling : Coupling with the benzamide component to yield the final product.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing benzothiazole derivatives have shown promising results in inhibiting cell growth in human lung cancer cell lines such as A549 and HCC827 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7c | A549 | 6.26 ± 0.33 | EGFR inhibition |
7d | HCC827 | 6.48 ± 0.11 | Cell cycle arrest |
10c | NCI-H358 | 20.46 ± 8.63 | Apoptosis induction |
The mechanism by which this compound exerts its antiproliferative effects is primarily through inhibition of key signaling pathways involved in cell proliferation and survival, particularly the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, potentially disrupting their function .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | < 10 |
Escherichia coli | < 20 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of synthesized benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial effectiveness of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-16(2)14-26(15-17(3)4)31(28,29)19-12-10-18(11-13-19)22(27)24-23-25(5)20-8-6-7-9-21(20)30-23/h6-13,16-17H,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPROYTYPVCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.